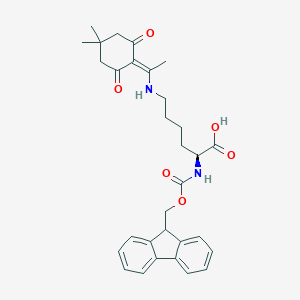
Fmoc-Lys(Dde)-OH
Übersicht
Beschreibung
“Fmoc-Lys(Dde)-OH” is a quasi-orthogonally-protected Lys derivative . The Fmoc group can be removed selectively by treatment with piperidine, and the Dde group is cleaved with 2% hydrazine in DMF . It is used to enable extension from lysine side chains by using Fmoc-tBu solid-phase methodologies .
Synthesis Analysis
The synthesis of “Fmoc-Lys(Dde)-OH” involves substrate-tolerant amide coupling reaction conditions for amino acid monomers . A coupling screen is performed to illustrate such tolerance, and protecting group strategies are developed for relevant amino acids .
Molecular Structure Analysis
The molecular structure of “Fmoc-Lys(Dde)-OH” is represented by the Hill formula: C31H36N2O6 . Its molecular weight is 532.63 g/mol .
Chemical Reactions Analysis
The Fmoc group in “Fmoc-Lys(Dde)-OH” can be removed selectively by treatment with piperidine . The Dde group is cleaved with 2% hydrazine in DMF . When removing Dde in the presence of allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group .
Physical And Chemical Properties Analysis
“Fmoc-Lys(Dde)-OH” appears as a white to slightly yellow to beige powder . Its assay (HPLC, area%) is ≥ 98.0 % (a/a), and it is clearly soluble in 1 mmole in 2 ml DMF .
Wissenschaftliche Forschungsanwendungen
Peptide-Based Hydrogels
Fmoc-Lys(Dde)-OH: is utilized in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for a variety of biological, biomedical, and biotechnological applications . These hydrogels can be used for drug delivery systems , providing a controlled release of therapeutics. They also serve as diagnostic tools for imaging , aiding in the visualization of biological processes.
Tissue Engineering
The self-assembling properties of peptides containing Fmoc-Lys(Dde)-OH make them ideal candidates for tissue engineering applications . They can form scaffolds that support cell adhesion, survival, and proliferation, which is crucial for the development of artificial tissues and organs.
Protease Activity Assays
Fmoc-Lys(Dde)-OH: derivatives are used to create fluorescence resonance energy transfer (FRET) peptide substrates . These substrates are essential for protease activity assays, which are important for understanding protease function in various diseases and for developing protease inhibitors as therapeutic agents.
Synthesis of Triple-Helical Peptides
The compound is instrumental in the synthesis of triple-helical peptides (THPs), which have applications in studying the structure and stability of collagen-like peptides . These peptides are significant in researching connective tissue disorders and designing collagen mimetics.
Solid Phase Peptide Synthesis
Fmoc-Lys(Dde)-OH: plays a critical role in solid phase peptide synthesis (SPPS), a method used to chemically synthesize peptides . In SPPS, the Fmoc group serves as a temporary protection for the amino group, which is crucial for the step-wise construction of peptide chains.
Development of Synthetic Hydrogel-Forming Peptides
The amphiphilic nature of peptides derived from Fmoc-Lys(Dde)-OH makes them suitable for developing synthetic hydrogel-forming peptides . These hydrogels have potential uses in creating self-supporting materials for bioprinting applications, which can be used to print three-dimensional biological structures.
Wirkmechanismus
Zukünftige Richtungen
The future directions of “Fmoc-Lys(Dde)-OH” involve its use in the synthesis of DNA-encoded chemical libraries (DECLs) of peptides . This includes the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, the development of protecting group strategies for relevant amino acids, and the synthesis of a fully deprotected DNA-decamer conjugate .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHSSQNORWQENF-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448256 | |
| Record name | Fmoc-Lys(Dde)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Dde)-OH | |
CAS RN |
150629-67-7 | |
| Record name | Fmoc-Lys(Dde)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




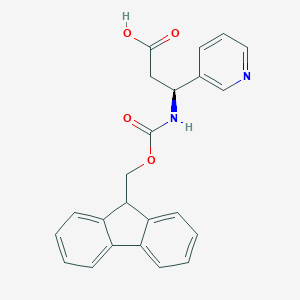

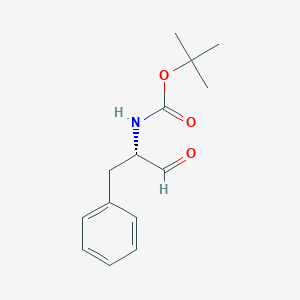


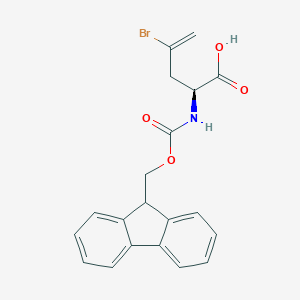
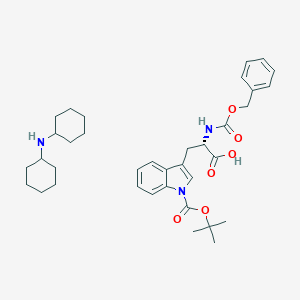
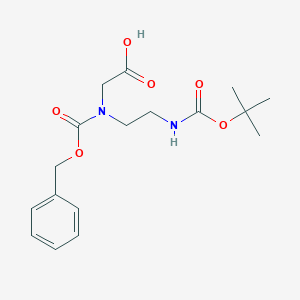
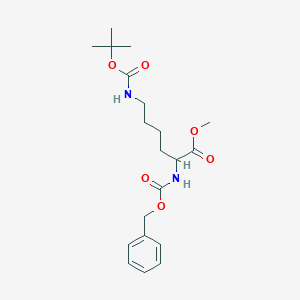
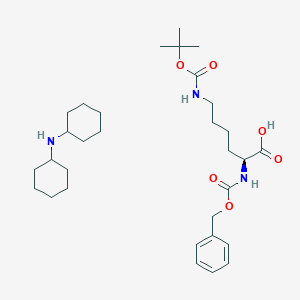
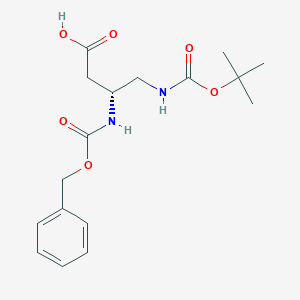

![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556976.png)